Cas no 133330-60-6 (4,8-Dichloro-5,6-dihydro-11H-benzo5,6cyclohepta1,2-bpyridin-11-one(Loratadine Impurity))

133330-60-6 structure
Nome del prodotto:4,8-Dichloro-5,6-dihydro-11H-benzo5,6cyclohepta1,2-bpyridin-11-one(Loratadine Impurity)
4,8-Dichloro-5,6-dihydro-11H-benzo5,6cyclohepta1,2-bpyridin-11-one(Loratadine Impurity) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-β]pyridin-11-one (Loratadine Impurity)
- 11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 4,8-dichloro-5,6-dihydro-
- 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (Loratadine Impurity)
- 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (Loratadine Impurity)
- 4,8-dichloro-5,6-dihydrobenzo[4,5]cyclohepta[1,2-b]pyridin-11-one
- Loratadine Impurity
- Loratadine USP RC E
- Loratadine Impurity 8
- Loratadine USP Related CoMpound E
- 4,8-Dichloro-6,11-dihydro-5H-benzo[5,6] cyclohepta[1,2-b]pyridin-11-one
- 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one\n(Loratadine Impurity)
- 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one(Loratadine Impurity)
- 7,13-dichloro-4-azatricyclo[9.4.0.0?,?]pentadeca-1(11),3,5,7,12,14-hexaen-2-one
- J-006350
- LoratadineImpurityE
- UNII-U665LG9V5L
- U665LG9V5L
- Loratadine Impurity 24
- LORATADINE IMPURITY, 4,8-DICHLORO-6,11-DIHYDRO-5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE- [USP IMPURITY]
- 4,8-dichloro-5,6-dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
- (Loratadine Impurity)
- Loratadine impurity, 4,8-dichloro-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one-(USP)
- SCHEMBL5474556
- LORATADINE IMPURITY, 4,8-DICHLORO-6,11-DIHYDRO-5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE-[USP IMPURITY]
- 4,8-dichloro-6,11-dihydro-5h-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
- DTXSID40158079
- 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one; Loratadine Impurity E; Loratadine Impurity 24
- AKOS030240610
- DTXCID1080570
- Q21546987
- 133330-60-6
- 7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-one
- 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
- Loratadine impurity, 4,8-dichloro-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one- [USP]
- Loratadine Impurity E
- 4,8-dichloro-6,11-dihydro-5h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
- BCP31810
- DB-241557
- Loratadine impurity, 4,8-dichloro-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one-[USP]
- LORATADINE IMPURITY, 4,8-DICHLORO-6,11-DIHYDRO-5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE-(USP IMPURITY)
- 4,8-Dichloro-5,6-dihydro-11H-benzo5,6cyclohepta1,2-bpyridin-11-one(Loratadine Impurity)
-
- Inchi: InChI=1S/C14H9Cl2NO/c15-9-2-4-10-8(7-9)1-3-11-12(16)5-6-17-13(11)14(10)18/h2,4-7H,1,3H2
- Chiave InChI: FCKZNHVKGINCEC-UHFFFAOYSA-N
- Sorrisi: C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl
Proprietà calcolate
- Massa esatta: 277.00600
- Massa monoisotopica: 277.0061193g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 0
- Complessità: 336
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 30Ų
Proprietà sperimentali
- Densità: 1.409
- Punto di fusione: 120-122°C
- Punto di ebollizione: 466.859°C at 760 mmHg
- Punto di infiammabilità: 236.148°C
- Indice di rifrazione: 1.639
- PSA: 29.96000
- LogP: 3.71800
4,8-Dichloro-5,6-dihydro-11H-benzo5,6cyclohepta1,2-bpyridin-11-one(Loratadine Impurity) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D434160-5mg |
4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one(Loratadine Impurity) |
133330-60-6 | 5mg |
$1030.00 | 2023-05-18 | ||
TRC | D434160-1mg |
4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one(Loratadine Impurity) |
133330-60-6 | 1mg |
$ 230.00 | 2023-09-07 | ||
TRC | D434160-10mg |
4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one(Loratadine Impurity) |
133330-60-6 | 10mg |
$ 1774.00 | 2023-09-07 | ||
TRC | D434160-2mg |
4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one(Loratadine Impurity) |
133330-60-6 | 2mg |
$425.00 | 2023-05-18 | ||
A2B Chem LLC | AA52494-10mg |
11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 4,8-dichloro-5,6-dihydro- |
133330-60-6 | 10mg |
$1820.00 | 2024-04-20 | ||
A2B Chem LLC | AA52494-1mg |
11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 4,8-dichloro-5,6-dihydro- |
133330-60-6 | 1mg |
$341.00 | 2024-04-20 |
4,8-Dichloro-5,6-dihydro-11H-benzo5,6cyclohepta1,2-bpyridin-11-one(Loratadine Impurity) Letteratura correlata
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
2. Book reviews
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
133330-60-6 (4,8-Dichloro-5,6-dihydro-11H-benzo5,6cyclohepta1,2-bpyridin-11-one(Loratadine Impurity)) Prodotti correlati
- 2171447-74-6(2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidin-2-yl}acetic acid)
- 2228776-54-1(methyl 3-(1-amino-2-hydroxypropan-2-yl)thiophene-2-carboxylate)
- 1806650-17-8(2-(3-Bromo-2-oxopropyl)-3-methylbenzoic acid)
- 2138025-66-6(7-tert-butyl-2-(difluoromethyl)-1,2,4triazolo1,5-apyridin-5-ol)
- 1361883-99-9(2-(Chloromethyl)-4-(difluoromethyl)-3-methylpyridine-5-acetonitrile)
- 1780870-69-0(2-methyl-2-pyrrolidin-3-yl-propanenitrile)
- 2172460-48-7(4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)pentanoic acid)
- 1270480-58-4(2-(1-AMINOPROPYL)-4-METHYLPHENOL)
- 2219368-92-8(2-Benzothiazolesulfinic acid, lithium salt (1:1))
- 2248366-05-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclobutyl-1,3-oxazole-4-carboxylate)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
